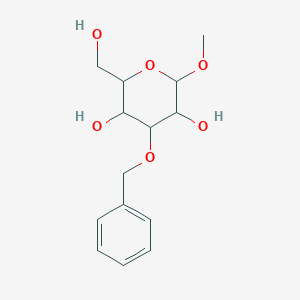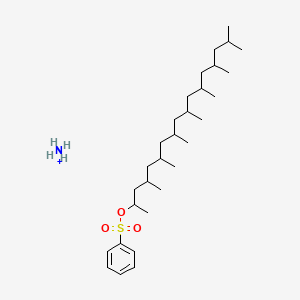
Methyl 3-O-benzyl-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-O-benzyl-D-glucopyranoside is a complex carbohydrate derivative that belongs to the class of oligosaccharides, polysaccharides, and modified saccharides . It is a modified glucose molecule where the hydroxyl group at the third position is substituted with a benzyl group. This compound is primarily used in synthetic organic chemistry due to its stability and resistance to unwanted reactions during synthetic procedures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-O-benzyl-D-glucopyranoside can be synthesized from glucose through various methods, including methylation, glycosylation, and carbonylation reactions . One common method involves the protection of hydroxyl groups to prevent unwanted side reactions. For instance, the synthesis of methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside involves the use of benzyl groups to protect the hydroxyl groups at the 2nd, 3rd, and 4th positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale glycosylation reactions. The process includes the use of protecting groups to ensure selective reactions and high yields. The benzyl groups are introduced using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-O-benzyl-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines in the presence of a catalyst.
Major Products: The major products formed from these reactions include benzyl alcohols, carboxylic acids, and various substituted glucopyranosides .
Applications De Recherche Scientifique
Methyl 3-O-benzyl-D-glucopyranoside has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 3-O-benzyl-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The benzyl group provides steric hindrance, which influences the compound’s reactivity and binding properties. The compound can form noncovalent interactions with proteins and other biomolecules, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: This compound has benzyl groups at the 2nd, 3rd, and 4th positions, providing greater stability and resistance to hydrolysis.
Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside: Similar to Methyl 3-O-benzyl-D-glucopyranoside, but with benzyl groups at different positions, affecting its reactivity and applications.
Methyl 4,6-O-benzylidene-α-D-glucopyranoside: This compound is used as a chiral building block and intermediate in the preparation of different sugars.
Uniqueness: this compound is unique due to the specific positioning of the benzyl group at the third position. This positioning provides distinct reactivity and binding properties, making it valuable in synthetic organic chemistry and carbohydrate research .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-18-14-12(17)13(11(16)10(7-15)20-14)19-8-9-5-3-2-4-6-9/h2-6,10-17H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGLQICHRQGRDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)](/img/structure/B12072992.png)
![[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride](/img/structure/B12072995.png)




![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12073035.png)

![Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12073054.png)
![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12073055.png)
